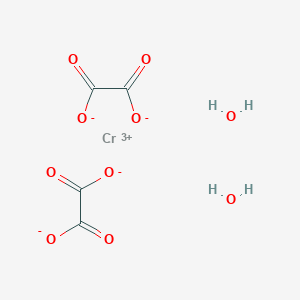
8-Amino-2-naphthol
Descripción general
Descripción
8-Amino-2-naphthol, also known as 7-hydroxy-1-naphthylamine, is an organic compound with the molecular formula C10H9NO. It appears as a colorless crystalline solid that is soluble in hot water, ethanol, and ether. This compound is primarily used in the production of azo dyes and has significant applications in various scientific fields .
Mecanismo De Acción
Target of Action
8-Amino-2-naphthol, also known as 1-Amino-7-naphthol, is a photoactive charge transfer compound . It is primarily used as a fluorescent probe and a chiral organocatalyst . The primary targets of this compound are the molecules or structures that can interact with its photoactive properties.
Mode of Action
The compound’s mode of action is based on its photoactive properties. Upon excitation, it undergoes simultaneous excited-state proton transfer (ESPT) in water . The protonation state of the amino group (NH3+/NH2) acts as an on-off switch for ESPT at the OH site in water . This means that the compound can interact with its targets and cause changes based on its protonation state.
Pharmacokinetics
Its solubility in hot water and ethanol suggests that it may have good bioavailability.
Result of Action
The result of this compound’s action is primarily observed in its ability to act as a fluorescent probe and a chiral organocatalyst . As a fluorescent probe, it can help in the detection and measurement of various biological and chemical phenomena. As a chiral organocatalyst, it can facilitate various chemical reactions.
Action Environment
The action of this compound is influenced by environmental factors such as pH and solvent polarity . For instance, its prototropic behavior, which involves the transfer of protons, is sensitive to the solvent polarity and pH . Additionally, its interaction with different micellar environments can alter its excited state deactivation .
Análisis Bioquímico
Biochemical Properties
8-Amino-2-naphthol plays a significant role in biochemical reactions. It has been reported to undergo simultaneous excited-state proton transfer (ESPT) in water upon excitation . The protonation state of the amino group (NH3+/NH2) acts as an on–off switch for ESPT at the OH site in water .
Cellular Effects
Its role as a photoactive charge transfer compound suggests that it may influence cellular functions by altering the protonation states of biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a photoactive charge transfer compound . Upon excitation, it undergoes excited-state proton transfer (ESPT), with the protonation state of the amino group acting as an on-off switch for ESPT at the OH site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its fluorescence intensity gets enhanced above the critical micellar concentration with distinct blue-shifted spectrum .
Metabolic Pathways
Its ability to undergo excited-state proton transfer (ESPT) suggests that it may interact with enzymes or cofactors that modulate proton transfer reactions .
Transport and Distribution
Its solubility in water and its ability to undergo excited-state proton transfer (ESPT) suggest that it may be transported and distributed via aqueous channels .
Subcellular Localization
Given its chemical properties, it may be localized in areas of the cell where proton transfer reactions occur .
Métodos De Preparación
8-Amino-2-naphthol can be synthesized through several methods. One common synthetic route involves the alkaline melting of the sodium salt of 1-naphthylamine-7-sulfonic acid. This process is carried out by adding the sodium salt to 80% potassium hydroxide at 210°C and heating for 6 hours at 230°C. After dilution and careful acidification with hydrochloric acid, the product is precipitated and purified .
Another method involves the reduction of nitroso-β-naphthol in an alkaline solution using sodium hydrosulfite. The reaction mixture is then acidified to precipitate the aminonaphthol .
Análisis De Reacciones Químicas
8-Amino-2-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation and sulfonation.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and sodium hydrosulfite. Major products formed from these reactions include various intermediates used in dye synthesis .
Aplicaciones Científicas De Investigación
8-Amino-2-naphthol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: The compound is used in biochemical assays and as a staining agent.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
8-Amino-2-naphthol can be compared to other naphthol derivatives, such as 1-naphthol and 2-naphthol. While all these compounds share a similar naphthalene backbone, their chemical properties and reactivity differ due to the position of the functional groups. For instance:
1-Naphthol: Used in the synthesis of dyes and as an antiseptic.
2-Naphthol: Known for its use in the production of antioxidants and tanning agents.
This compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct reactivity and make it particularly useful in dye synthesis.
Propiedades
IUPAC Name |
8-aminonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHHMYZBFBSVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059474 | |
| Record name | 2-Naphthalenol, 8-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-46-7 | |
| Record name | 8-Amino-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Amino-2-naphthalenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-7-naphthol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Amino-7-naphthol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenol, 8-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenol, 8-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-amino-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-AMINO-2-NAPHTHALENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLL7476ODN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key industrial application of 1-Amino-7-naphthol?
A: 1-Amino-7-naphthol serves as a crucial intermediate in the synthesis of other chemicals. For example, it can be reacted with methyl chloroformate to produce 1-methoxycarbonylamino-7-naphthol, a dark grey powder. This synthesis was achieved with a yield of 76.4% and a purity of 96.5%. []
Q2: How does 1-Amino-7-naphthol compare to other compounds in terms of inhibiting polymerization reactions?
A: Research suggests that 1-Amino-7-naphthol, along with phenols and naphthols, exhibits strong inhibitory effects on the bulk polymerization of methyl methacrylate. This study compared its efficacy to various other compounds, including quinones, aromatic amines, and specific antimony and copper salts, highlighting its potential as a polymerization inhibitor. []
Q3: Is there a documented method for synthesizing 1-Amino-7-naphthol with high purity?
A: Yes, a process has been developed to synthesize 1-Amino-7-naphthol with a purity of 96.3% and a yield of 88.9%. This method involves heating 1,7-Cleve's acid with a mixture of sodium hydroxide and potassium hydroxide at high temperature (250℃) under a nitrogen atmosphere. The use of an additive (TA) is crucial in this process as it minimizes tar and coke formation, contributing to the high purity of the final product. []
Q4: What physical property of 1-Amino-7-naphthol has been studied in an aqueous environment?
A: The diffusion coefficient of 1-Amino-7-naphthol in water has been investigated. This property is important for understanding the compound's movement and distribution in aqueous solutions, which is relevant for various applications, including its potential use in chemical reactions or biological systems. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[5.6]dodecane](/img/structure/B94616.png)









![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)

